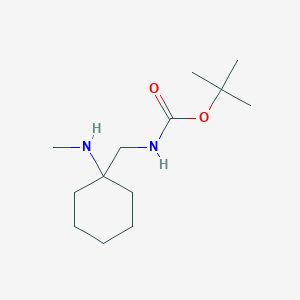

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate is a chemical compound with the molecular formula C13H26N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl carbamate group, which is commonly used as a protecting group in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexylmethylamine derivative. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

科学研究应用

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

作用机制

The mechanism of action of tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

相似化合物的比较

Similar Compounds

tert-Butyl carbamate: A simpler compound with similar protecting group properties.

tert-Butyl-N-methylcarbamate: Another related compound with a methyl group attached to the nitrogen atom.

Benzyl carbamate: A similar protecting group used in organic synthesis.

Uniqueness

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate is unique due to its specific structure, which combines the tert-butyl carbamate group with a cyclohexylmethylamine moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

生物活性

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This compound's unique structure, featuring a tert-butyl group and a cyclohexyl ring with a methylamino substitution, allows for diverse interactions within biological systems. This article aims to explore its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₁₄H₃₁N₂O₂

- Molecular Weight : 257.43 g/mol

- Structure : The compound consists of a tert-butyl group attached to a cyclohexyl ring that is further substituted with a methylamino group and a carbamate moiety.

Research indicates that this compound can interact with specific molecular targets within biological systems. Its mechanism of action primarily involves:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity.

- Receptor Binding : The methylamino group may enhance interaction with neurotransmitter receptors, influencing synaptic transmission and neurological outcomes.

Enzyme Interaction Studies

The compound has been studied for its effects on various enzymes, particularly in relation to:

- Protease Inhibition : It has shown promise in inhibiting certain proteases involved in cellular signaling pathways. For instance, studies have demonstrated its inhibitory effects on MALT1 protease, which plays a crucial role in immune response regulation .

| Enzyme | IC50 (μM) | Mechanism |

|---|---|---|

| MALT1 Protease | >50 | Competitive inhibition |

Neurotransmitter Modulation

This compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in treating neurological disorders. Its interactions may affect pathways related to dopamine and serotonin signaling, which are critical in mood regulation and cognitive function.

Case Studies

- Inhibition of MALT1 Protease : A study highlighted the compound's binding affinity and inhibitory potency against MALT1, suggesting its potential as a therapeutic agent in autoimmune diseases .

- Receptor Binding Assays : Research demonstrated that modifications to the structure of the compound could enhance its binding affinity to specific receptors, indicating avenues for drug design focused on selective receptor targeting.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl Carbamate | C₄H₉NO₂ | Simpler structure; primarily used in organic synthesis |

| tert-Butyl-N-methylcarbamate | C₆H₁₃N₃O₂ | Contains different functional groups; varied reactivity |

| Benzyl Carbamate | C₉H₁₁NO₂ | Different chemical properties; used in similar contexts |

| tert-Butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate | C₁₂H₂₄N₂O₂ | Specific stereochemistry affecting biological activity |

The unique combination of functional groups in this compound allows it to engage in specific interactions that confer distinct biological activities compared to these similar compounds.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl carbamate derivatives, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in a multi-step synthesis, tert-butyl ((1-aminocyclohexyl)methyl)carbamate reacts with halogenated pyrimidines in the presence of NaHCO₃ and THF to form intermediates . Key optimization factors include solvent choice (e.g., THF for solubility), temperature control (room temperature for substitution steps), and stoichiometric ratios (e.g., excess NaHCO₃ to neutralize acids) . Column chromatography is widely used for purification, with eluent selection based on polarity differences between reactants and products .

Q. How can the structural integrity of tert-butyl carbamate intermediates be confirmed post-synthesis?

- Answer : Spectroscopic techniques are critical:

- ¹H NMR : Peaks at δ 1.36 ppm (9H singlet) confirm the tert-butyl group, while resonances near δ 3.2–3.6 ppm indicate methylene and cyclohexyl protons .

- Mass Spectrometry (MS) : ESI+ data (e.g., m/z 386 [M+H]⁺) validate molecular weight and intermediate formation .

- IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~1530 cm⁻¹) confirm functional groups .

Q. What precautions are necessary for handling and storing tert-butyl carbamate derivatives?

- Answer : Despite low acute toxicity (non-hazardous classification per GHS), standard lab protocols apply:

- Storage : 2–8°C in airtight containers under inert gas to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Avoid strong acids/bases, which degrade the carbamate group .

Advanced Research Questions

Q. How do reaction mechanisms differ for nitro-group reductions in tert-butyl carbamate intermediates?

- Answer : Nitro reductions (e.g., converting nitro-pyrimidines to amino-pyrimidines) often use Fe powder with NH₄Cl in ethanol. The Fe acts as a reducing agent, while NH₄Cl provides protons for the reaction. Mechanistic studies suggest a stepwise electron transfer, with intermediates stabilized by the carbamate’s electron-withdrawing effect .

Q. What analytical strategies resolve discrepancies in stability data for tert-butyl carbamates under acidic/basic conditions?

- Answer : Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) combined with HPLC monitoring can quantify degradation. For example, the carbamate group hydrolyzes in strong acids (pH < 2) to form cyclohexylmethylamine derivatives, detectable via LC-MS . Buffered solutions (pH 6–8) minimize decomposition .

Q. How can enantioselective synthesis be achieved for chiral tert-butyl carbamate derivatives?

- Answer : Chiral auxiliaries or catalysts (e.g., BINAP-Pd complexes) enable enantioselective coupling. For trans-4-aminomethylcyclohexyl derivatives, stereochemical control during cyclohexane ring functionalization is critical, as confirmed by NOESY NMR .

Q. What challenges arise when scaling up tert-butyl carbamate syntheses, and how are they mitigated?

- Answer : Scale-up issues include exothermic reactions (e.g., nitro reductions) and column chromatography inefficiency. Mitigation strategies:

- Temperature Control : Gradual reagent addition and jacketed reactors manage heat .

- Purification : Switch to recrystallization (e.g., ethyl acetate/hexane mixtures) for higher yields .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

- Answer : The tert-butyl group’s steric bulk slows nucleophilic attacks but stabilizes transition states via hyperconjugation. In Suzuki couplings, electron-donating effects enhance Pd catalyst turnover, as seen in pyrimidine derivatives .

Q. What advanced computational methods predict the biological activity of tert-butyl carbamate derivatives?

- Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, H-bond donors) with enzyme inhibition. For example, cyclohexylmethylamine moieties show affinity for kinase ATP-binding pockets .

Q. How are reaction intermediates monitored in real-time during multi-step syntheses?

- Answer : Online HPLC-MS or ReactIR tracks intermediate formation. For instance, ReactIR detects nitrophenyl carbamate intermediates via C=O stretching frequency shifts (Δ±5 cm⁻¹) during nitro reductions .

属性

IUPAC Name |

tert-butyl N-[[1-(methylamino)cyclohexyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-13(14-4)8-6-5-7-9-13/h14H,5-10H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPWNNWSTLFGPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCCC1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。